molecular formula C14H16N4O3S B2399048 N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide CAS No. 459850-47-6

N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide

Cat. No.: B2399048
CAS No.: 459850-47-6
M. Wt: 320.37
InChI Key: KBDLTQVZHOOQRZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and an ethoxyphenyl group, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the triazine intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide
  • N-(4-chlorophenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-21-11-6-4-10(5-7-11)15-12(19)8-22-14-16-13(20)9(2)17-18-14/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLTQVZHOOQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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